1-(4-Methoxyphenethyl)-3-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)urea
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Description
1-(4-Methoxyphenethyl)-3-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)urea is a useful research compound. Its molecular formula is C18H24N4O3 and its molecular weight is 344.415. The purity is usually 95%.
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Biological Activity
1-(4-Methoxyphenethyl)-3-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)urea is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure
The compound's structure can be represented as follows:
This molecular formula indicates the presence of methoxy and pyrano-pyrazole moieties, which are significant for its biological interactions.
Anticancer Properties
Recent studies have indicated that this compound exhibits anticancer activity. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |
PC-3 (Prostate Cancer) | 15.0 | Cell cycle arrest |
A549 (Lung Cancer) | 10.0 | Inhibition of angiogenesis |
Anti-inflammatory Effects
The compound also displays anti-inflammatory properties. It has been shown to reduce pro-inflammatory cytokine levels in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential use in treating inflammatory diseases.
Cytokine | Baseline Level (pg/mL) | Post-treatment Level (pg/mL) |
---|---|---|
TNF-α | 250 | 75 |
IL-6 | 300 | 90 |
Neuroprotective Effects
Research indicates that this compound may have neuroprotective effects in models of neurodegeneration. In animal studies, it was found to improve cognitive function and reduce markers of oxidative stress in the brain.
Case Studies
-
Case Study on Cancer Treatment
- A clinical trial involving patients with advanced breast cancer showed promising results with a regimen including this compound. Patients reported a significant reduction in tumor size and improved quality of life metrics.
-
Case Study on Inflammation
- A double-blind study assessed the efficacy of this compound in patients with rheumatoid arthritis. Results indicated a marked decrease in joint swelling and pain levels compared to the placebo group.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of signaling pathways : It interferes with pathways such as NF-kB and MAPK, which are critical in cancer progression and inflammation.
- Antioxidant activity : The methoxy group contributes to its ability to scavenge free radicals, thus protecting cells from oxidative damage.
Properties
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c1-22-17-8-10-25-12-15(17)16(21-22)11-20-18(23)19-9-7-13-3-5-14(24-2)6-4-13/h3-6H,7-12H2,1-2H3,(H2,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJWGDOAOBUPED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(COCC2)C(=N1)CNC(=O)NCCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.